

An In-depth Technical Guide to the Chemical and Physical Properties of Heptabarbital

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Compound of Interest

Compound Name: Heptabarbital

Cat. No.: B1195907

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Abstract

Heptabarbital, a barbiturate derivative, has historically been utilized for its sedative and hypnotic properties. This technical guide provides a comprehensive overview of its core chemical and physical characteristics, mechanism of action, and detailed experimental protocols for its synthesis and analysis. All quantitative data are presented in structured tables for clarity and comparative purposes. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its pharmacological profile and analytical methodologies.

Chemical and Physical Properties

Heptabarbital, also known as 5-(1-cyclohepten-1-yl)-5-ethyl-2,4,6(1H,3H,5H)-pyrimidinetrione, is a crystalline solid.^{[1][2]} Its fundamental physicochemical properties are summarized in the tables below. These parameters are crucial for understanding its pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, metabolism, and excretion (ADME).

Identification and Nomenclature

Property	Value	Source(s)
IUPAC Name	5-(cyclohepten-1-yl)-5-ethyl-1,3-diazinane-2,4,6-trione	[3]
CAS Number	509-86-4	[1]
Synonyms	Heptabarbitalone, Heptadorm, Medomin	[4]

Molecular and Physical Properties

Property	Value	Source(s)
Chemical Formula	C ₁₃ H ₁₈ N ₂ O ₃	
Molecular Weight	250.29 g/mol	
Appearance	Crystalline solid	
Melting Point	174 °C	

Physicochemical Parameters

Property	Value	Source(s)
Solubility	Water: 250 mg/L at 25 °C	
	Ethanol: 10 mg/mL	
	DMSO: 30 mg/mL	
pKa	7.77 ± 0.10 (Predicted)	
LogP	2.03	

Mechanism of Action

Heptabarbital exerts its effects on the central nervous system (CNS) through multiple mechanisms, primarily by potentiating the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. Additionally, it interacts with other ligand-gated ion channels, contributing to its overall pharmacological profile.

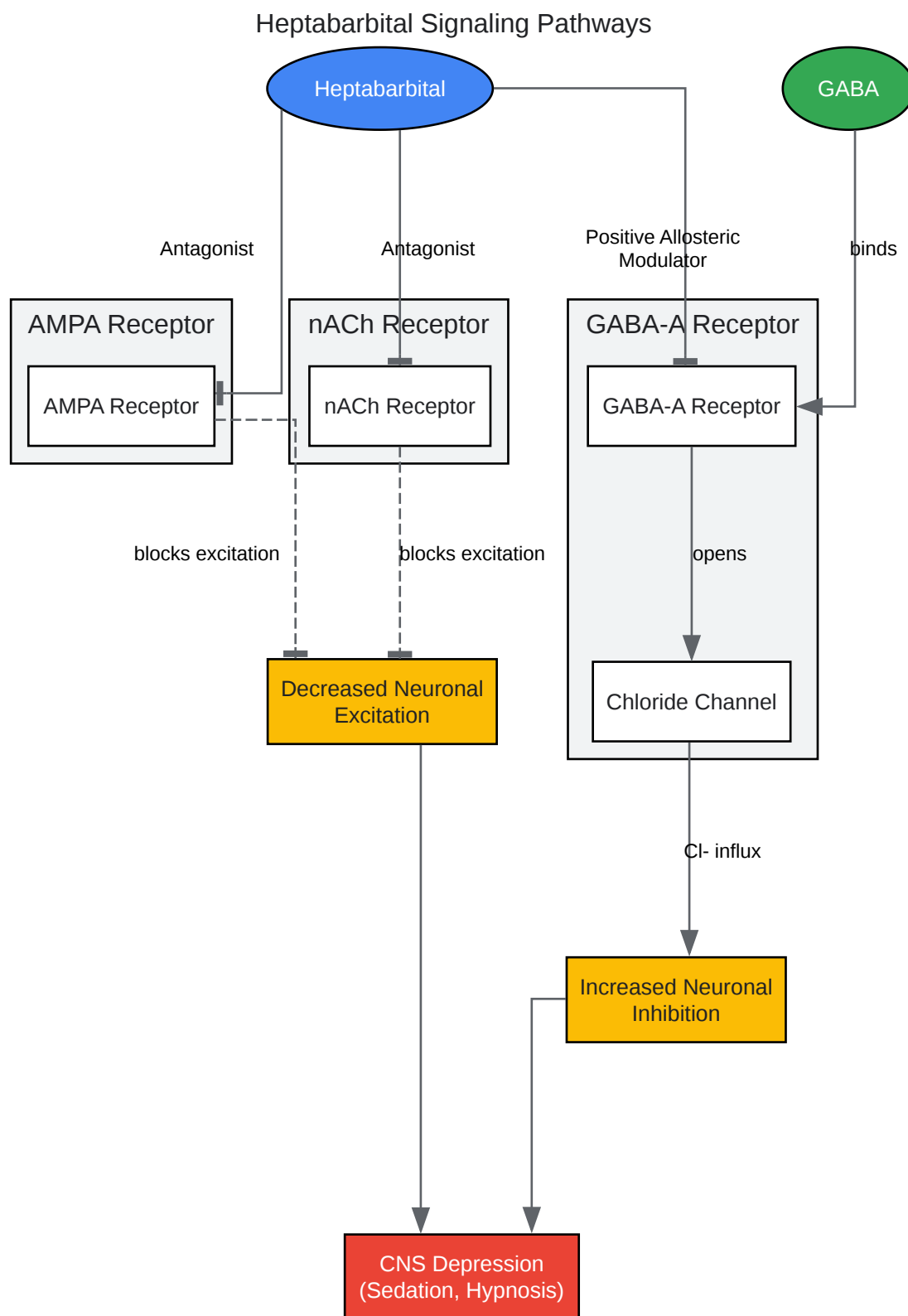
GABA-A Receptor Modulation

Like other barbiturates, **Heptabarbital** binds to an allosteric site on the GABA-A receptor, which is distinct from the GABA binding site. This binding potentiates the effect of GABA by increasing the duration of chloride channel opening, leading to an enhanced influx of chloride ions and hyperpolarization of the neuronal membrane. This increased inhibition in the CNS is responsible for the sedative and hypnotic effects of the drug.

Interaction with Other Receptors

Heptabarbital also exhibits activity at other receptors:

- **AMPA Receptors:** It acts as an antagonist at α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are a subtype of ionotropic glutamate receptors. By blocking these excitatory receptors, **Heptabarbital** further contributes to the overall depression of CNS activity.
- **Neuronal Nicotinic Acetylcholine Receptors (nAChRs):** **Heptabarbital** has been shown to be an antagonist of neuronal nAChRs. This interaction may contribute to some of the side effects and the complex pharmacological profile of barbiturates.



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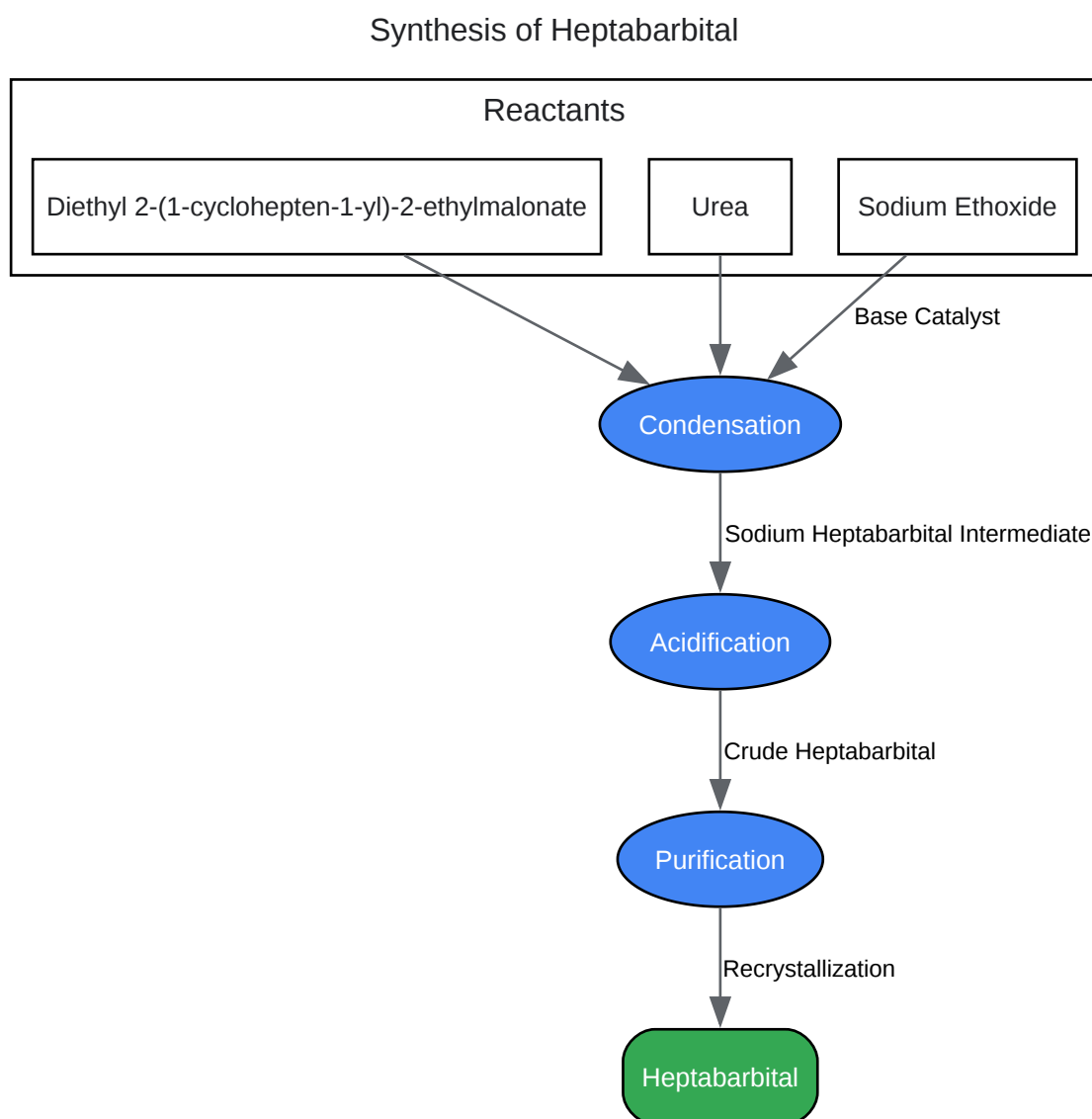
Heptabarbital Signaling Pathways

Experimental Protocols

This section provides detailed methodologies for the synthesis of **Heptabarbital** and the determination of its key physicochemical properties.

Synthesis of Heptabarbital

The synthesis of **Heptabarbital** is typically achieved through a condensation reaction between a substituted malonic ester and urea, a common method for preparing barbituric acid derivatives.



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Synthesis of **Heptabarbital**

Materials:

- Diethyl 2-(1-cyclohepten-1-yl)-2-ethylmalonate
- Urea
- Sodium metal
- Absolute ethanol
- Hydrochloric acid
- Water

Procedure:

- **Preparation of Sodium Ethoxide:** In a round-bottomed flask equipped with a reflux condenser, dissolve sodium metal in absolute ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.
- **Condensation:** To the sodium ethoxide solution, add diethyl 2-(1-cyclohepten-1-yl)-2-ethylmalonate, followed by a solution of urea in warm absolute ethanol.
- **Reflux:** Heat the reaction mixture to reflux for several hours. A white precipitate of the sodium salt of **Heptabarbital** will form.
- **Work-up:** After the reaction is complete, cool the mixture and add hot water to dissolve the precipitate.
- **Acidification:** Acidify the solution with hydrochloric acid to precipitate the crude **Heptabarbital**.
- **Purification:** Collect the crude product by filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure **Heptabarbital**.

Determination of Melting Point

The melting point is determined using a capillary melting point apparatus.

Apparatus:

- Capillary melting point apparatus
- Melting point capillary tubes (one end sealed)

Procedure:

- Sample Preparation: Finely powder the dry **Heptabarbital** crystals. Pack a small amount of the powder into a melting point capillary tube to a height of 2-3 mm.
- Measurement: Place the capillary tube in the heating block of the melting point apparatus.
- Heating: Heat the block at a rate of approximately 10-20 °C/minute until the temperature is about 20 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C/minute.
- Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The range between these two temperatures is the melting range.

Determination of Solubility (Shake-Flask Method)

The aqueous solubility of **Heptabarbital** is determined using the shake-flask method, which is considered the gold standard for thermodynamic solubility measurement.

Materials:

- **Heptabarbital**
- Distilled water (or buffer of desired pH)
- Glass vials with screw caps
- Shaking incubator or water bath

- Analytical balance
- Centrifuge
- UV-Vis spectrophotometer or HPLC system

Procedure:

- **Sample Preparation:** Add an excess amount of **Heptabarbital** to a glass vial containing a known volume of the aqueous medium (e.g., 10 mL).
- **Equilibration:** Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
- **Sample Analysis:** Carefully withdraw an aliquot of the clear supernatant. Dilute the supernatant with the aqueous medium to a concentration within the linear range of the analytical method.
- **Quantification:** Determine the concentration of **Heptabarbital** in the diluted supernatant using a validated UV-Vis spectrophotometric or HPLC method against a standard curve.
- **Calculation:** Calculate the solubility of **Heptabarbital** in the aqueous medium, taking into account the dilution factor.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) of **Heptabarbital**, a weak acid, can be determined by potentiometric titration.

Apparatus and Reagents:

- pH meter with a glass electrode
- Burette

- Magnetic stirrer and stir bar
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- **Heptabarbital** solution of known concentration in a suitable solvent (e.g., water or water/ethanol mixture)

Procedure:

- Calibration: Calibrate the pH meter using standard buffer solutions.
- Titration Setup: Place a known volume of the **Heptabarbital** solution in a beaker with a magnetic stir bar. Immerse the pH electrode in the solution.
- Titration: Titrate the **Heptabarbital** solution with the standardized NaOH solution, adding the titrant in small increments.
- Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.
- Data Analysis: Plot the pH versus the volume of NaOH added to generate a titration curve. The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

Determination of LogP (HPLC Method)

The octanol-water partition coefficient (LogP) can be determined using a reversed-phase high-performance liquid chromatography (RP-HPLC) method.

Materials and Equipment:

- HPLC system with a UV detector
- C18 analytical column
- Mobile phase: Mixture of an organic solvent (e.g., methanol or acetonitrile) and water (or buffer)

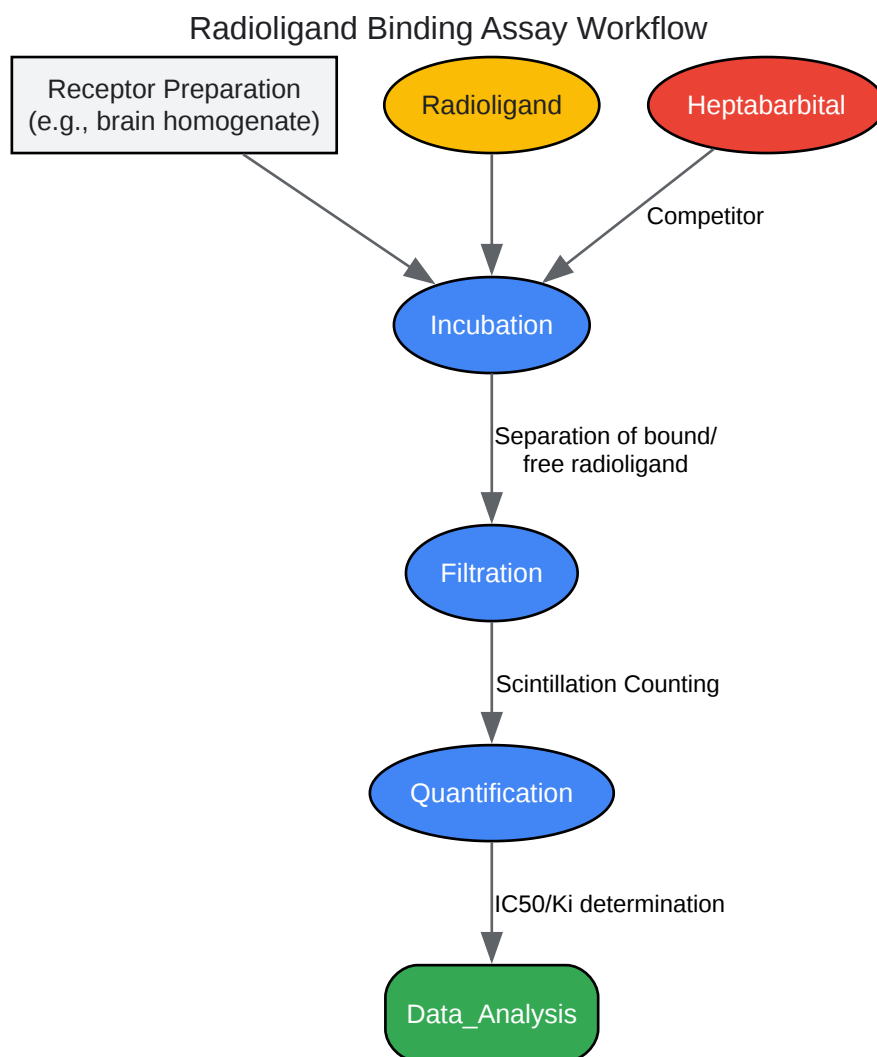
- A series of reference compounds with known LogP values
- **Heptabarbital** solution in the mobile phase

Procedure:

- Calibration: Inject the reference compounds onto the HPLC system and determine their retention times (t_R).
- Correlation: Calculate the capacity factor (k') for each reference compound using the formula: $k' = (t_R - t_0) / t_0$, where t_0 is the column dead time. Plot $\log(k')$ versus the known LogP values of the reference compounds to generate a calibration curve.
- Sample Analysis: Inject the **Heptabarbital** solution and determine its retention time.
- Calculation: Calculate the $\log(k')$ for **Heptabarbital** and use the calibration curve to determine its LogP value.

Receptor Binding Assays

Radioligand binding assays are used to determine the affinity of **Heptabarbital** for its target receptors.



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